molecular formula C25H21ClN2O5S B2706486 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 850933-12-9

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2706486
CAS No.: 850933-12-9
M. Wt: 496.96
InChI Key: PFWKGHLUMKTSCF-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features an indole core, a sulfonyl group, and a benzodioxin moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and the indole core.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzodioxin Moiety: The final step involves coupling the sulfonylated indole with a benzodioxin derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves binding to specific molecular targets such as enzymes or receptors. The indole core can interact with protein active sites through hydrogen bonding and π-π stacking interactions, while the sulfonyl group can form additional hydrogen bonds. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of an indole core, sulfonyl group, and benzodioxin moiety. This structural combination provides a distinct set of biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c26-20-7-3-1-5-17(20)14-28-15-24(19-6-2-4-8-21(19)28)34(30,31)16-25(29)27-18-9-10-22-23(13-18)33-12-11-32-22/h1-10,13,15H,11-12,14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWKGHLUMKTSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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